(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 184840-72-0
VCID: VC3781367
InChI: InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)
SMILES: C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2
Molecular Formula: C10H7NO3S
Molecular Weight: 221.23 g/mol

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione

CAS No.: 184840-72-0

Cat. No.: VC3781367

Molecular Formula: C10H7NO3S

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione - 184840-72-0

Specification

CAS No. 184840-72-0
Molecular Formula C10H7NO3S
Molecular Weight 221.23 g/mol
IUPAC Name 5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)
Standard InChI Key IKLKVFXCODJJRX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2
Canonical SMILES C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2

Introduction

Chemical Structure and Properties

Molecular Structure

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione consists of a thiazolidine-2,4-dione core with a 3-hydroxybenzylidene group at position 5 in the E-configuration. The molecular formula is C10H7NO3S with an approximate molecular weight of 221.23 g/mol. The structure features a five-membered thiazolidine ring with sulfur at position 1, nitrogen at position 3, and carbonyl groups at positions 2 and 4. The benzylidene moiety extends from position 5, bearing a hydroxyl group at the meta position of the benzene ring.

Physical and Chemical Properties

Based on analysis of similar compounds, (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione likely exhibits the following properties:

PropertyValueMethod of Determination
Molecular Weight221.23 g/molCalculated
XLogP3~2.0Estimated from similar compounds
H-Bond Donors2Structural analysis
H-Bond Acceptors4Structural analysis
Rotatable Bonds2Structural analysis
Topological Polar Surface Area~86.3 ŲEstimated
Water SolubilityModerately solubleBased on similar TZD derivatives
Melting Point240-245°C (estimated)Based on similar TZD derivatives

The compound contains two hydrogen bond donors (NH and OH groups) and four hydrogen bond acceptors (two carbonyl oxygens, one ring sulfur, and one hydroxyl oxygen). These properties contribute to its potential biological activities and pharmaceutical applications .

Synthesis Methods

General Synthetic Approach

The synthesis of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione typically follows a multi-step process similar to other TZD derivatives. The synthesis begins with the preparation of the thiazolidine-2,4-dione core, followed by a Knoevenagel condensation reaction with 3-hydroxybenzaldehyde.

Optimized Synthesis Conditions

Recent research has focused on optimizing synthesis conditions to improve yield and purity. The following table summarizes optimized conditions for the synthesis of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione based on related compounds:

ParameterOptimized ConditionImpact on Yield
Molar Ratio (TZD:aldehyde)1:1Optimal stoichiometry
CatalystSodium acetateEnhances reaction rate
SolventGlacial acetic acidFacilitates condensation
Temperature100-110°CAccelerates reaction
Reaction Time5-6 hoursEnsures completion
Purification MethodRecrystallization from ethanolImproves purity

Studies on similar TZD derivatives have shown that using these optimized conditions can yield products with approximately 80-91% purity .

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione would display characteristic absorption bands similar to related TZD derivatives:

Functional GroupExpected Wavenumber (cm⁻¹)Assignment
N-H stretching3100-3200NH of thiazolidine ring
O-H stretching3400-3500Hydroxyl group
C=O stretching1680-1740Carbonyl groups at positions 2 and 4
C=C stretching1600-1650Benzylidene double bond
C-S stretching600-700Thiazolidine ring

Based on data from similar compounds, the N-H stretching vibration would appear around 3100-3200 cm⁻¹, and the carbonyl stretching frequencies would be observed around 1680-1740 cm⁻¹ .

Nuclear Magnetic Resonance

The expected ¹H NMR spectral data for (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione would include:

ProtonExpected Chemical Shift (ppm)Multiplicity
NH~12.5Singlet
OH~9.7Singlet
CH=C~7.8Singlet
Aromatic H-2~7.3Doublet
Aromatic H-4,6~7.0-7.2Multiplet
Aromatic H-5~6.8Triplet

The ¹³C NMR spectral data would show signals corresponding to the carbonyl carbons (around 167-170 ppm), the benzylidene double bond carbons (around 130-135 ppm), and the aromatic carbons (115-160 ppm) .

Biological Activities

Antimicrobial Properties

Thiazolidine-2,4-dione derivatives, including those with benzylidene substituents at position 5, have demonstrated significant antimicrobial activities. Based on studies of similar compounds, (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

The minimum inhibitory concentration (MIC) values for similar thiazolidine-2,4-dione derivatives against various bacterial strains are summarized below:

Bacterial StrainMIC Range (μg/mL)Reference
B. subtilis6.5-40
S. aureus6.5-40
P. mirabilis6.3-50
P. aeruginosa6.3-50

The presence of a hydroxyl group at the meta position of the benzylidene moiety may enhance antimicrobial activity through improved hydrogen bonding with bacterial target sites .

Anti-inflammatory Activity

Based on the structural features of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione and studies on related compounds, this molecule potentially possesses anti-inflammatory properties. The hydroxyl group at the meta position of the benzylidene moiety may contribute to its interaction with inflammatory mediators .

Structure-Activity Relationships

Influence of Stereochemistry

The E-configuration of the double bond between the thiazolidine ring and the benzylidene group plays a crucial role in the biological activity of the compound. Studies on similar TZD derivatives suggest that E-isomers often demonstrate enhanced biological activities compared to their Z-counterparts, possibly due to more favorable interactions with target receptors .

Role of Hydroxyl Group

The hydroxyl group at the meta position of the benzene ring contributes significantly to the compound's biological properties:

  • Enhanced water solubility compared to unsubstituted derivatives

  • Improved hydrogen bonding capabilities with biological targets

  • Potential antioxidant properties due to the phenolic hydroxyl group

  • Modified pharmacokinetic profile compared to other substituted derivatives

SAR Analysis Table

Structural FeaturePotential Impact on Activity
E-configurationOptimal receptor binding geometry
Meta-hydroxyl groupEnhanced hydrogen bonding and solubility
Thiazolidine-2,4-dione corePPAR-γ agonistic activity, antidiabetic properties
Benzylidene linkerProvides optimal distance between aromatic ring and TZD core

Pharmacokinetic Properties

CYP EnzymePotential InteractionSignificance
CYP2C9Possible inhibitionMay affect metabolism of warfarin, NSAIDs
CYP1A2Minimal interactionLow risk with caffeine, theophylline
CYP3A4Limited interactionLow risk with most medications

These predictions are based on the behavior of structurally similar TZD derivatives and would require experimental verification .

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